molecular formula C9H14O3 B13797191 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid

5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13797191
M. Wt: 170.21 g/mol
InChI Key: AXIMRQPZLFGMSP-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4. It is known for its unique bicyclic structure, which consists of a heptane ring fused with a methoxy group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.1]heptane derivatives.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid
  • 5-Methoxycarbonylnorpinane-1-carboxylic acid
  • Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

Uniqueness

5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

5-methoxybicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-12-9-4-2-3-8(5-9,6-9)7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

AXIMRQPZLFGMSP-UHFFFAOYSA-N

Canonical SMILES

COC12CCCC(C1)(C2)C(=O)O

Origin of Product

United States

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